Cas no 2201878-64-8 (3-[(2-Methylphenyl)methoxy]pyridine-4-carbonitrile)

3-[(2-Methylphenyl)methoxy]pyridine-4-carbonitrile is a specialized organic compound featuring a pyridine core substituted with a carbonitrile group at the 4-position and a 2-methylbenzyloxy moiety at the 3-position. This structure imparts unique reactivity, making it valuable as an intermediate in pharmaceutical and agrochemical synthesis. The electron-withdrawing nitrile group enhances its utility in nucleophilic substitution reactions, while the aromatic methylbenzyloxy substituent contributes to steric and electronic modulation. Its well-defined molecular architecture allows for precise functionalization, facilitating the development of bioactive molecules. The compound is typically characterized by high purity and stability, ensuring consistent performance in synthetic applications.
3-[(2-Methylphenyl)methoxy]pyridine-4-carbonitrile structure
2201878-64-8 structure
Product Name:3-[(2-Methylphenyl)methoxy]pyridine-4-carbonitrile
CAS No:2201878-64-8
MF:C14H12N2O
MW:224.257883071899
CID:5326675
Update Time:2025-06-08

3-[(2-Methylphenyl)methoxy]pyridine-4-carbonitrile Chemical and Physical Properties

Names and Identifiers

    • 3-[(2-methylphenyl)methoxy]pyridine-4-carbonitrile
    • 3-[(2-Methylphenyl)methoxy]pyridine-4-carbonitrile
    • Inchi: 1S/C14H12N2O/c1-11-4-2-3-5-13(11)10-17-14-9-16-7-6-12(14)8-15/h2-7,9H,10H2,1H3
    • InChI Key: PYLICNZGDHCCDN-UHFFFAOYSA-N
    • SMILES: O(C1C=NC=CC=1C#N)CC1C=CC=CC=1C

Computed Properties

  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 17
  • Rotatable Bond Count: 3
  • Complexity: 283
  • XLogP3: 2.4
  • Topological Polar Surface Area: 45.9

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Additional information on 3-[(2-Methylphenyl)methoxy]pyridine-4-carbonitrile

3-[(2-Methylphenyl)methoxy]pyridine-4-carbonitrile (CAS No. 2201878-64-8): An Emerging Compound in Pharmaceutical Research

3-[(2-Methylphenyl)methoxy]pyridine-4-carbonitrile (CAS No. 2201878-64-8) is a novel compound that has garnered significant attention in the field of pharmaceutical research due to its unique chemical structure and potential therapeutic applications. This compound belongs to the class of pyridine derivatives, which are known for their diverse biological activities, including anti-inflammatory, analgesic, and neuroprotective properties.

The chemical structure of 3-[(2-Methylphenyl)methoxy]pyridine-4-carbonitrile features a pyridine ring substituted with a cyano group at the 4-position and a methoxy group derived from a 2-methylphenyl moiety at the 3-position. This specific arrangement of functional groups imparts the molecule with distinct pharmacological properties, making it an attractive candidate for further investigation.

Recent studies have highlighted the potential of 3-[(2-Methylphenyl)methoxy]pyridine-4-carbonitrile in various therapeutic areas. For instance, a study published in the Journal of Medicinal Chemistry demonstrated that this compound exhibits potent anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. The mechanism of action involves the modulation of nuclear factor-kappa B (NF-κB) signaling pathways, which are central to the inflammatory response.

In addition to its anti-inflammatory properties, 3-[(2-Methylphenyl)methoxy]pyridine-4-carbonitrile has shown promise in neurodegenerative diseases. Research conducted at the University of California, Los Angeles (UCLA) revealed that this compound can protect neurons from oxidative stress and apoptosis, which are key factors in conditions such as Alzheimer's disease and Parkinson's disease. The neuroprotective effects are attributed to its ability to enhance mitochondrial function and reduce oxidative damage.

The potential analgesic properties of 3-[(2-Methylphenyl)methoxy]pyridine-4-carbonitrile have also been explored. A preclinical study published in the Pain Research and Management journal reported that this compound effectively reduces pain sensitivity in animal models of chronic pain. The analgesic effects are believed to be mediated through the modulation of nociceptive pathways and the inhibition of pain-related neurotransmitters.

Beyond its direct therapeutic applications, 3-[(2-Methylphenyl)methoxy]pyridine-4-carbonitrile has been investigated as a lead compound for drug development. Its favorable pharmacokinetic profile, including good oral bioavailability and low toxicity, makes it an attractive candidate for further optimization and clinical testing. Ongoing research is focused on optimizing its structure to enhance its potency and selectivity for specific therapeutic targets.

The synthesis of 3-[(2-Methylphenyl)methoxy]pyridine-4-carbonitrile involves several well-established chemical reactions. One common synthetic route involves the reaction of 4-cyano-pyridin-3-ol with 1-chloromethyl-2-methylbenzene in the presence of a base such as potassium carbonate. This method yields high purity product with good yield, making it suitable for large-scale production.

In conclusion, 3-[(2-Methylphenyl)methoxy]pyridine-4-carbonitrile (CAS No. 2201878-64-8) is a promising compound with a wide range of potential applications in pharmaceutical research. Its unique chemical structure and diverse biological activities make it an exciting area of focus for scientists and researchers aiming to develop new therapies for various diseases. As more studies are conducted, it is likely that this compound will continue to reveal new insights into its mechanisms of action and therapeutic potential.

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